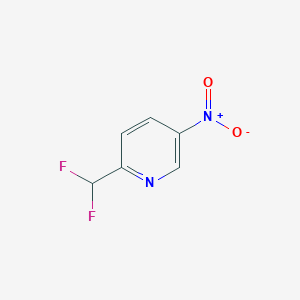

2-(Difluoromethyl)-5-nitropyridine

Description

Properties

IUPAC Name |

2-(difluoromethyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-6(8)5-2-1-4(3-9-5)10(11)12/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVBANWRADHVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Difluoromethyl)-5-nitropyridine CAS number

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document covers its chemical identity, physicochemical properties, a detailed plausible synthesis protocol based on modern methodologies, and an analysis of its chemical reactivity. Furthermore, it explores the strategic applications of this building block in pharmaceutical development, offers predicted spectroscopic data for characterization, and outlines essential safety and handling procedures. This guide is intended to serve as a foundational resource for researchers utilizing this versatile intermediate in the design and synthesis of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a substituted pyridine ring bearing two key functional groups that dictate its utility: a difluoromethyl group at the 2-position and a nitro group at the 5-position. These substituents create a unique electronic and steric profile, making it a valuable building block in synthetic organic chemistry.

CAS Number: 1646152-46-6[1][2]

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1][2] |

| Molecular Weight | 174.10 g/mol | [1][2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| Purity (Typical) | ≥95-97% | [1][2] |

Chemical Structure

The structure of this compound is defined by the pyridine core with orthogonal functionalization, providing distinct reactive sites.

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a plausible and modern approach for the regioselective synthesis of this compound involves the direct C-H difluoromethylation of a suitable pyridine precursor. Methods for the site-selective functionalization of pyridines have advanced significantly, often employing radical-based transformations.[3][4]

Proposed Synthetic Workflow: Radical C-H Difluoromethylation

A likely synthetic strategy begins with 2-bromo-5-nitropyridine. The bromine atom can be replaced with a difluoromethyl group via a copper-catalyzed reaction with a difluoromethyl source, such as (difluoromethyl)trimethylsilane.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for pyridine difluoromethylation and should be optimized for specific laboratory conditions.

-

Reactor Setup: To a dry, oven-baked reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-5-nitropyridine (1.0 eq), Copper(I) Iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the vessel. Stir the mixture until all solids are dissolved. Subsequently, add (difluoromethyl)trimethylsilane (2.0 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dominated by the strong electron-withdrawing properties of both the nitro and difluoromethyl groups. This electronic profile renders the pyridine ring highly electron-deficient and susceptible to specific transformations.

Reactivity Profile

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards SNAr reactions. Nucleophiles will preferentially attack the positions ortho and para to the nitro group (positions 4 and 6). The presence of a good leaving group at these positions would facilitate rapid substitution.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Fe/HCl, H₂/Pd-C, or sodium dithionite). This transformation is a cornerstone of its utility, as the resulting 2-(difluoromethyl)-5-aminopyridine is a versatile intermediate for further functionalization, such as amide bond formation or diazotization reactions.

-

Modification of the Difluoromethyl Group: While generally stable, the C-H bond of the difluoromethyl group can be a site for radical reactions under specific conditions.

Caption: Reactivity map of this compound.

Role in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[5] The difluoromethyl (CHF₂) group is particularly valuable as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, potentially improving pharmacokinetic properties while maintaining or enhancing biological activity.[6]

Nitropyridine intermediates are fundamental building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[7] this compound serves as a key starting material for introducing the difluoromethylpyridine scaffold into complex molecules, enabling the exploration of new chemical space in drug discovery programs.

Predicted Spectroscopic Data

While experimental data is proprietary to manufacturers, the spectroscopic signatures of this compound can be reliably predicted based on its structure and data from analogous compounds.

1H and 13C NMR Spectroscopy

The following table summarizes the predicted Nuclear Magnetic Resonance (NMR) data. Chemical shifts (δ) are given in ppm.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| 1H NMR | ||||

| H (on CHF₂) | 6.6 - 7.0 | Triplet (t) | JH-F ≈ 55-60 | Characteristic triplet due to coupling with two fluorine atoms. |

| H-3 | 8.5 - 8.7 | Doublet (d) | JH3-H4 ≈ 8-9 | Downfield shift due to proximity to two EWGs. |

| H-4 | 8.0 - 8.2 | Doublet of Doublets (dd) | JH4-H3 ≈ 8-9, JH4-H6 ≈ 2-3 | Coupled to both H-3 and H-6. |

| H-6 | 9.2 - 9.4 | Doublet (d) | JH6-H4 ≈ 2-3 | Most deshielded proton, ortho to the nitro group. |

| 13C NMR | ||||

| C-2 | 150 - 155 | Triplet (t) | JC-F ≈ 25-30 | Coupled to the two fluorine atoms of the CHF₂ group. |

| C-3 | 125 - 130 | Singlet (s) | - | |

| C-4 | 135 - 140 | Singlet (s) | - | |

| C-5 | 145 - 150 | Singlet (s) | - | Site of nitro substitution. |

| C-6 | 148 - 152 | Singlet (s) | - | |

| CHF₂ | 110 - 115 | Triplet (t) | JC-F ≈ 230-240 | Large one-bond coupling constant is characteristic. |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data from structurally related compounds, such as 2-(difluoromethyl)-5-nitropyridin-4-ol and 2-fluoro-5-nitropyridine.[1][8]

Hazard Identification

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[1]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[1]

First Aid Measures

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. 1211580-54-9 | 4-Bromo-2-(difluoromethyl)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Difluoromethyl)-5-nitropyridine, a heterocyclic building block of increasing interest in medicinal chemistry. We will delve into its physicochemical properties, synthesis, analytical characterization, and its strategic application in drug discovery, grounded in established scientific principles and practical insights.

Introduction: The Strategic Value of Fluorination in Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic incorporation of fluorine atoms into such scaffolds has become a powerful tool in modern drug design. The difluoromethyl group (-CHF₂), in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a molecule.

This compound emerges as a valuable synthon, combining the versatile reactivity of a nitropyridine with the advantageous physicochemical properties imparted by the difluoromethyl group. The electron-withdrawing nature of both the nitro and difluoromethyl groups activates the pyridine ring for nucleophilic aromatic substitution, making it a versatile starting point for the synthesis of a diverse range of more complex molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Molecular Weight | 174.10 g/mol | [1] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |

| CAS Number | 1646152-46-6 | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Storage | Inert atmosphere, 2-8°C | [1] |

The difluoromethyl group is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. This bioisosteric replacement can lead to improved metabolic stability and enhanced binding affinity to biological targets.

Synthesis and Purification: A Strategic Approach

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of fluorinated and nitrated pyridines. A likely approach involves a multi-step sequence, as outlined below. The causality behind these experimental choices is critical for successful and reproducible synthesis.

Proposed Synthetic Workflow

A logical synthetic route could commence with a commercially available pyridine derivative, followed by sequential nitration and difluoromethylation, or vice-versa. One potential pathway is the difluoromethylation of a pre-functionalized nitropyridine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Considerations (Hypothetical Protocol)

Step 1: Nitration of a 2-Substituted Pyridine

-

Rationale: The introduction of a nitro group at the 5-position is a common transformation for pyridine rings. The choice of the initial substituent at the 2-position is crucial as it must be stable to the nitrating conditions and amenable to subsequent transformation into a difluoromethyl group. A plausible starting material could be 2-chloropyridine or 2-aminopyridine. For instance, the nitration of 2-aminopyridine can be achieved using a mixture of nitric acid and sulfuric acid.

Step 2: Conversion to a Difluoromethyl Precursor

-

Rationale: If starting from 2-amino-5-nitropyridine, the amino group would need to be converted to a suitable precursor for difluoromethylation. This could involve a Sandmeyer-type reaction to introduce a halogen, which can then be displaced.

Step 3: Introduction of the Difluoromethyl Group

-

Rationale: A variety of reagents can be used for difluoromethylation. A common approach involves the use of a difluoromethyl source such as chlorodifluoromethane or TMSCF₂H (difluoromethyl)trimethylsilane) in the presence of a suitable catalyst. The reaction conditions would need to be carefully optimized to ensure efficient conversion and minimize side reactions. A patent for the preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine suggests that the reaction of a dihalo-trifluoromethyl-pyridine with KF or CsF in a polar aprotic solvent at elevated temperatures can be effective[2]. A similar strategy might be applicable here.

Purification Protocol

-

Rationale: The purification of the final product is critical to ensure its suitability for subsequent applications. A multi-step purification process is often necessary.

-

Work-up: After the reaction is complete, an aqueous work-up is typically performed to remove inorganic salts and other water-soluble impurities.

-

Extraction: The product is then extracted into an organic solvent.

-

Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer better separation[3]. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain a highly pure crystalline material[4][5].

-

Analytical Characterization: A Self-Validating System

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the proton of the difluoromethyl group. The proton of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons will exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their positions and coupling constants.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, which will be a doublet due to coupling with the proton of the -CHF₂ group. The chemical shift will be in the region typical for difluoromethyl groups attached to an aromatic ring.

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 174.10. Fragmentation may involve the loss of the nitro group (NO₂) or parts of the difluoromethyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Studies on trifluoromethylated pyridines have shown characteristic fragmentation patterns that can aid in structural elucidation[6].

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the difluoromethyl group into drug candidates can confer several advantageous properties:

-

Bioisosterism: The -CHF₂ group can act as a bioisostere of a hydroxyl (-OH), thiol (-SH), or amine (-NH₂) group. This allows for the modification of a lead compound to improve its pharmacokinetic profile while maintaining or even enhancing its biological activity.

-

Metabolic Stability: The strong carbon-fluorine bond makes the difluoromethyl group resistant to metabolic degradation, which can increase the in vivo half-life of a drug.

-

Modulation of Physicochemical Properties: The -CHF₂ group can influence a molecule's lipophilicity, pKa, and hydrogen bonding capacity, allowing for fine-tuning of its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhanced Target Binding: The ability of the -CHF₂ group to act as a hydrogen bond donor can lead to improved binding affinity and selectivity for the target protein.

This compound serves as a key starting material for introducing this valuable moiety into a variety of molecular scaffolds. The nitro group at the 5-position can be readily reduced to an amino group, providing a handle for further functionalization through amide bond formation, sulfonylation, or other coupling reactions.

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

As a nitro- and fluoro-substituted aromatic compound, this compound should be handled with appropriate caution in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The recommended storage temperature is 2-8°C in an inert atmosphere[1].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for related compounds, such as other nitropyridines and fluorinated pyridines, should be consulted for general guidance on hazards and handling procedures[10][11][12][13].

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a reactive nitropyridine core and a bioisosterically valuable difluoromethyl group provides a versatile platform for the synthesis of novel compounds with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for its effective application in the development of next-generation pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 3. silicycle.com [silicycle.com]

- 4. benchchem.com [benchchem.com]

- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 6. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cet-science.com [cet-science.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-nitropyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(difluoromethyl)-5-nitropyridine, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. The unique physicochemical properties imparted by the difluoromethyl group, such as its role as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, make this compound a valuable scaffold for the design of novel therapeutic agents. This document details the structure and properties of this compound, critically evaluates synthetic strategies, and provides a detailed, field-proven protocol for its preparation. Mechanistic insights, safety protocols, and a thorough characterization data summary are also presented to support researchers in the effective utilization of this versatile molecule.

Introduction: The Emerging Role of Difluoromethylated Pyridines in Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] Among the various fluorinated motifs, the difluoromethyl (CHF₂) group has garnered significant attention due to its unique electronic properties. It can act as a lipophilic bioisostere of hydroxyl and thiol groups, capable of forming hydrogen bonds that can be crucial for target engagement.[2] The pyridine scaffold, a ubiquitous feature in a vast number of pharmaceuticals, provides a versatile platform for the introduction of such valuable functional groups.[3]

This compound emerges at the intersection of these two key areas, offering a synthetically accessible building block for the elaboration of complex molecular architectures. The electron-withdrawing nature of the nitro group on the pyridine ring significantly influences its reactivity, making it amenable to a variety of chemical transformations, particularly nucleophilic aromatic substitution. This guide aims to provide a detailed technical resource for researchers and drug development professionals, enabling them to leverage the full potential of this promising intermediate.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a pyridine ring substituted with a difluoromethyl group at the 2-position and a nitro group at the 5-position.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1646152-46-6 | [4] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [4] |

| Molecular Weight | 174.11 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Purity | Typically >95% | |

| Storage | 2-8 °C, under an inert atmosphere | [4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton on the difluoromethyl group is expected to appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons on the pyridine ring will exhibit characteristic shifts and coupling patterns influenced by the electron-withdrawing nitro group and the difluoromethyl group.

-

¹³C NMR: The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the fluorine atoms. The pyridine ring carbons will show distinct chemical shifts, with those closer to the nitro and difluoromethyl groups being significantly deshielded.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group, which will be split into a doublet by the adjacent proton.[1][5][6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the nitro group and potentially the difluoromethyl group.[7]

-

IR Spectroscopy: Characteristic absorption bands are expected for the C-F bonds of the difluoromethyl group, the N-O bonds of the nitro group, and the aromatic C=C and C=N stretching vibrations of the pyridine ring.[8][9][10]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound presents a strategic challenge concerning the introduction of the two key functional groups with the correct regiochemistry. Two primary retrosynthetic approaches can be envisioned:

-

Nitration of 2-(difluoromethyl)pyridine: This route involves the initial synthesis of 2-(difluoromethyl)pyridine followed by nitration. However, the nitration of pyridine rings bearing an electron-withdrawing group at the 2-position can be challenging and may lead to a mixture of isomers or require harsh reaction conditions. Indeed, literature suggests that direct nitration of 2-(difluoromethyl)pyridine can be unsuccessful.[11]

-

Difluoromethylation of a pre-functionalized nitropyridine: This approach starts with a commercially available or readily synthesized 5-nitropyridine derivative, such as 2-chloro-5-nitropyridine, and introduces the difluoromethyl group in a subsequent step. This strategy offers better control over regioselectivity and is generally the preferred method.

This guide will focus on the second, more robust approach.

Recommended Synthetic Pathway: Palladium-Catalyzed Difluoromethylation

The palladium-catalyzed cross-coupling of heteroaryl halides with a difluoromethyl source is a powerful and versatile method for the synthesis of difluoromethylated heterocycles.[2][12] This approach is highly recommended for the preparation of this compound from 2-chloro-5-nitropyridine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established palladium-catalyzed difluoromethylation reactions of heteroaryl chlorides.[2][12] Note: This reaction should be performed by trained personnel in a well-ventilated fume hood, as some reagents are toxic and/or air-sensitive.

Materials and Reagents:

-

2-Chloro-5-nitropyridine

-

(Difluoromethyl)trimethylsilane (TMSCF₂H)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Potassium fluoride (spray-dried)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-5-nitropyridine (1.0 equiv), potassium fluoride (3.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane and toluene (in a 1:1 ratio) to the Schlenk tube via syringe. Then, add (difluoromethyl)trimethylsilane (2.0 equiv) via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Mechanistic Insights

The palladium-catalyzed difluoromethylation is believed to proceed through a catalytic cycle involving the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 2-chloro-5-nitropyridine to form a Pd(II) intermediate.

-

Transmetalation: The difluoromethyl group is transferred from the silicon reagent to the palladium center, a process often facilitated by a fluoride source like KF.

-

Reductive Elimination: The desired this compound is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of ligand (e.g., Xantphos) is crucial for the efficiency of the reaction, as it influences the stability of the palladium intermediates and the rate of reductive elimination.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with care, assuming it possesses hazards similar to related nitropyridine and fluorinated compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Specific Hazards of Reagents:

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

Organosilane Reagents: Can be flammable and moisture-sensitive.

-

Solvents: Dioxane and toluene are flammable and have associated health risks.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and development. Its preparation via palladium-catalyzed difluoromethylation of 2-chloro-5-nitropyridine offers a reliable and regioselective synthetic route. This guide provides the essential technical information, including a detailed experimental protocol and safety considerations, to enable researchers to effectively synthesize and utilize this important chemical intermediate. The unique properties of the difluoromethyl group are expected to continue to drive the development of innovative therapeutics, and this compound is poised to play a significant role in these endeavors.

References

- 1. biophysics.org [biophysics.org]

- 2. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1935596-08-9|2-Chloro-5-(difluoromethoxy)-3-nitropyridine|BLD Pharm [bldpharm.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-nitropyridine: Synthesis, Reactivity, and Applications

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl group (CF₂H) holds a privileged position. It serves as a metabolically stable bioisostere for common functional groups such as hydroxyls, thiols, or amines, and its unique electronic properties can enhance binding affinity, lipophilicity, and bioavailability.[1][2] When appended to a pyridine nucleus, particularly one activated by a nitro group, the resulting scaffold—This compound —becomes a highly valuable and versatile building block for the synthesis of complex, high-value molecules.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its synthesis and reactivity, offering field-proven insights into its application as a key synthetic intermediate.

PART 1: Synthesis of this compound

The synthesis of this compound is not widely documented with a single, standardized protocol. However, its preparation can be logically approached through several established synthetic strategies in pyridine and fluorine chemistry. The most plausible routes leverage readily available precursors like 2-hydroxy-5-nitropyridine or 2-chloro-5-nitropyridine.

Approach 1: Difluoromethylation of 2-Hydroxy-5-nitropyridine

This approach is predicated on the O-difluoromethylation of the corresponding pyridone tautomer. The precursor, 2-hydroxy-5-nitropyridine, can be synthesized in a one-pot method from 2-aminopyridine.[3] The subsequent difluoromethylation can be achieved using chlorodifluoromethane (HCF₂Cl), a common and cost-effective industrial reagent.[4]

Conceptual Workflow:

-

Nitration/Diazotization: 2-Aminopyridine is nitrated and then converted to 2-hydroxy-5-nitropyridine via a diazotization-hydrolysis sequence.[3]

-

Deprotonation: The 2-hydroxypyridine is treated with a suitable base (e.g., K₂CO₃, NaH) in an aprotic polar solvent like DMF or DMSO to generate the pyridoxide anion.

-

Difluoromethylation: The nucleophilic pyridoxide attacks chlorodifluoromethane to furnish the desired product. This reaction introduces the CF₂H group at the oxygen, which then rearranges or is used as the O-difluoromethylated isomer depending on the specific chemistry, though direct N-difluoromethylation of pyridones is also known.[4] For the C-linked isomer, alternative methods are required.

Detailed Experimental Protocol (Representative)

Step A: Synthesis of 2-Hydroxy-5-nitropyridine[3]

-

To a flask containing concentrated sulfuric acid, slowly add 2-aminopyridine in batches, maintaining the temperature below 20 °C.

-

Once dissolved, add concentrated nitric acid dropwise, keeping the temperature below 30 °C. After addition, allow the mixture to stir at 40-50 °C until nitration is complete (monitor by TLC/LCMS).

-

Carefully quench the reaction mixture by pouring it into ice water. Cool the resulting solution to 0-10 °C.

-

Add an aqueous solution of sodium nitrite dropwise to perform the diazotization reaction.

-

Adjust the acid concentration and pH as described in the literature to precipitate the 2-hydroxy-5-nitropyridine product, which is then filtered and dried.[3]

Step B: Synthesis of 2-(Difluoromethoxy)-5-nitropyridine[4]

-

Suspend the dried 2-hydroxy-5-nitropyridine and potassium carbonate (1.5 equivalents) in anhydrous DMF.

-

Seal the reaction vessel and carefully introduce chlorodifluoromethane (HCF₂Cl) gas at a controlled pressure.

-

Heat the mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by GC-MS or LCMS.

-

After completion, cool the reaction, cautiously vent any excess pressure, and pour the mixture into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The following diagram illustrates this synthetic workflow.

Caption: Proposed workflow for the synthesis of 2-(difluoromethoxy)-5-nitropyridine.

Approach 2: Direct C-H Difluoromethylation

Modern photoredox catalysis offers a powerful method for direct C-H functionalization, obviating the need for pre-functionalized substrates.[5] Using a suitable photocatalyst and a difluoromethyl radical precursor, such as sodium difluoromethanesulfonate (CF₂HSO₂Na, Hu's reagent), it is possible to directly install the CF₂H group onto the pyridine ring.

The primary challenge in this approach is regioselectivity. For 5-nitropyridine, radical attack would likely occur at the C2 or C6 positions, which are adjacent to the ring nitrogen and activated by the nitro group.[5]

PART 2: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electronic influence of the pyridine nitrogen, the nitro group, and the difluoromethyl group. These features render the molecule an electrophilic substrate, primed for specific and useful chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is strongly amplified by the meta-directing nitro group at C5 and the electron-withdrawing difluoromethyl group at C2. This electronic arrangement makes the ring highly susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group (C4 and C6).[6]

Causality of Reactivity:

-

Activation: The nitro group's potent -I (inductive) and -R (resonance) effects withdraw electron density from the ring, making it highly electrophilic.

-

Intermediate Stabilization: During nucleophilic attack, a negatively charged intermediate, the Meisenheimer complex, is formed. When attack occurs at C4 or C6, the negative charge can be delocalized onto the oxygen atoms of the nitro group via resonance. This stabilization significantly lowers the activation energy for the reaction.[6]

-

Regioselectivity: An attack at C6 is particularly favored as it is para to the nitro group, allowing for maximal resonance stabilization of the intermediate. Therefore, if a suitable leaving group (e.g., Cl, Br) were present at the C6 position of the this compound scaffold, it would be readily displaced by a wide range of nucleophiles (amines, alkoxides, thiolates).

Reduction of the Nitro Group

The nitro group is a versatile synthetic handle that can be readily reduced to an amine. This transformation is fundamental, as it converts the electron-withdrawing nitro group into an electron-donating amino group, completely altering the electronic character of the pyridine ring and providing a site for further functionalization (e.g., amide coupling, diazotization).

Common Reduction Protocols:

| Reagent System | Solvent(s) | Key Features & Causality | Reference(s) |

| H₂, Pd/C | Methanol, Ethanol, EtOAc | The most common and often cleanest method. The palladium surface catalyzes the addition of hydrogen across the N=O bonds. Can sometimes be too reactive, reducing other functional groups. | [7] |

| H₂, Raney Ni | Methanol, Ethanol | A good alternative to Pd/C, especially when dehalogenation of aryl halides is a concern. | [7] |

| Fe, NH₄Cl or AcOH | Ethanol/Water, Acetic Acid | A classic, robust method. Iron metal acts as the electron donor in an acidic medium. It is often chemoselective, leaving other reducible groups intact. | [7] |

| SnCl₂, HCl | Ethanol, EtOAc | A mild and highly chemoselective reagent system, capable of reducing nitro groups in the presence of sensitive functionalities like nitriles. The workup can be cumbersome due to the formation of tin salts. | [8] |

Detailed Experimental Protocol (Representative Nitro Reduction)

-

Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize the mixture by the slow addition of a concentrated aqueous NaOH solution until the solution is strongly basic (pH > 12). This step is crucial to dissolve the tin hydroxides and liberate the free amine.

-

Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 5-amino-2-(difluoromethyl)pyridine.

The key reactive pathways of the molecule are summarized in the diagram below.

Caption: Key reactivity pathways for functionalization of the this compound scaffold.

PART 3: Applications in Drug Development

The true value of this compound lies in its role as a strategic intermediate for constructing biologically active molecules. The combination of the CF₂H group for pharmacokinetic modulation and the nitro/amino group as a versatile synthetic handle allows for its incorporation into diverse and complex molecular architectures.

While direct examples of its use are often proprietary, its utility can be illustrated by examining complex drug candidates where analogous fluorinated pyridine cores are essential. For instance, the synthesis of potent TRK kinase inhibitors involves the coupling of complex heterocyclic systems, often built upon functionalized pyridine rings.[9]

The logical flow for utilizing this building block in a drug discovery program is outlined below.

Caption: Logical workflow for the use of this compound as a key intermediate in drug discovery.

PART 4: Spectroscopic Characterization

Accurate characterization of this compound is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with ¹H, ¹³C, and ¹⁹F NMR providing unambiguous structural information.

Predicted NMR Spectroscopic Data (in CDCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (J, Hz) | Rationale |

| ¹H NMR | ~7.0 - 7.5 | t (triplet) | JHF ≈ 55-60 Hz | The single proton of the CHF₂ group is split into a triplet by the two equivalent fluorine atoms. |

| ~7.8 - 8.2 | d (doublet) | JHH ≈ 8-9 Hz | Pyridine H4 proton, coupled to H3. | |

| ~8.6 - 9.0 | dd (doublet of doublets) | JHH ≈ 8-9 Hz, JHH ≈ 2-3 Hz | Pyridine H6 proton, coupled to H4 (large J) and H3 (small J). | |

| ~9.2 - 9.6 | d (doublet) | JHH ≈ 2-3 Hz | Pyridine H3 proton, coupled to H4. Shifted downfield by adjacent NO₂ group. | |

| ¹⁹F NMR | ~ -90 to -120 | d (doublet) | JHF ≈ 55-60 Hz | The two fluorine atoms are coupled to the single proton of the CHF₂ group, resulting in a doublet. |

| ¹³C NMR | ~110 - 118 | t (triplet) | ¹JCF ≈ 230-250 Hz | The carbon of the CHF₂ group shows a large one-bond coupling to the two fluorine atoms. |

| ~120 - 155 | various | Aromatic carbons of the pyridine ring. The carbon attached to the CF₂ group (C2) will show a smaller ²JCF coupling. |

Causality of NMR Signals:

-

¹H-¹⁹F Coupling: The large (~55 Hz) two-bond coupling between the proton and fluorines of the CHF₂ group is characteristic and a key diagnostic feature.[10]

-

¹³C-¹⁹F Coupling: The very large (~240 Hz) one-bond coupling between the carbon and fluorines of the CHF₂ group is unambiguous proof of the C-F bond.[12]

-

¹⁹F Chemical Shift: The chemical shift range for the CF₂H group is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for monitoring reactions.[11]

Conclusion

This compound stands as a testament to the power of strategic molecular design. It is more than a simple chemical; it is a purpose-built tool for medicinal and agricultural chemists. The interplay between the activating nitro group and the pharmacokinetically advantageous difluoromethyl group on an electron-deficient pyridine core creates a scaffold with predictable reactivity and immense synthetic potential. By understanding the mechanistic principles that govern its synthesis and functionalization—from nucleophilic aromatic substitution to nitro group reduction—researchers can effectively leverage this building block to accelerate the discovery and development of novel, high-impact chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 4. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. biophysics.org [biophysics.org]

- 12. rsc.org [rsc.org]

The Advent of a Privileged Moiety: A Technical Guide to the Discovery and History of Difluoromethylated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Difluoromethyl Group in Pyridine Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly valuable substituent for pyridine-based compounds. Its unique electronic properties, ability to act as a lipophilic hydrogen bond donor, and its role as a bioisostere for hydroxyl, thiol, and amine functionalities have cemented its importance in drug design and the development of novel agrochemicals.[1][2] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for accessing difluoromethylated pyridines, offering a comprehensive resource for researchers in the field.

The pyridine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and agrochemicals.[1] The ability to strategically introduce a difluoromethyl group onto this privileged heterocycle allows for the fine-tuning of a molecule's physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will trace the journey from early, often harsh, fluorination methods to the sophisticated and highly selective catalytic and radical-based strategies that define the state-of-the-art in the synthesis of these valuable compounds.

Early Explorations and the Dawn of Difluoromethylation

While the precise first synthesis of a difluoromethylated pyridine is not prominently documented in a single seminal publication, the historical development can be traced through the broader evolution of organofluorine chemistry. Early methods for introducing fluorine into aromatic systems were often non-selective and required harsh conditions. The initial forays into fluoroalkylation were pioneered by chemists like Yagupolskii, whose work laid the groundwork for many subsequent developments in the field.[3][4]

The development of specific difluoromethylating agents was a critical turning point. One of the early and significant contributions was the work of Donald J. Burton, who developed organometallic reagents, including difluoromethyl copper species, for the transfer of the CF₂H group.[5] These early organometallic approaches, while groundbreaking, often suffered from limitations related to reagent stability and substrate scope.

The Modern Era: A Renaissance in Synthetic Methodology

The last two decades have witnessed a remarkable acceleration in the development of efficient and selective methods for the difluoromethylation of pyridines. This progress has been driven by the increasing demand for these motifs in drug discovery and the advent of powerful new synthetic tools. Modern approaches can be broadly categorized into C-H functionalization, N-difluoromethylation, and the use of specialized difluoromethylating reagents.

Direct C-H Difluoromethylation: A Paradigm Shift

The ability to directly convert a C-H bond on the pyridine ring to a C-CF₂H bond represents a significant advance in synthetic efficiency, avoiding the need for pre-functionalization. These methods have largely been dominated by radical-based approaches.

The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, has been successfully adapted for difluoromethylation.[6] This approach typically involves the generation of a difluoromethyl radical (•CF₂H) which then adds to the protonated pyridine ring.

A significant breakthrough in this area was the development of methods for the site-selective difluoromethylation of pyridines. Recently, a strategy involving the temporary dearomatization of the pyridine ring has enabled the precise introduction of the difluoromethyl group at the traditionally difficult-to-access meta-position, as well as the para-position.[1][2][7][8][9][10][11] This method utilizes oxazino-pyridine intermediates to direct the regioselectivity of the radical addition.[8][9][11]

dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Diagram 1: Strategy for Regioselective meta- and para-C-H Difluoromethylation of Pyridines.

The emergence of visible-light photoredox catalysis has revolutionized radical chemistry, providing a mild and efficient means of generating difluoromethyl radicals from a variety of precursors.[12] This strategy has been widely applied to the C-H difluoromethylation of pyridines, offering excellent functional group tolerance and scalability.[12] The mechanism typically involves the photoexcited catalyst initiating a single-electron transfer process to generate the •CF₂H radical from a suitable precursor.[12]

dot graphical_abstract { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Diagram 2: Generalized Mechanism of Photocatalytic C-H Difluoromethylation of Pyridines.

N-Difluoromethylation of Pyridines

The introduction of a difluoromethyl group directly onto the nitrogen atom of the pyridine ring offers another avenue for molecular diversification.[13][14][15][16] N-difluoromethylated pyridinium salts are valuable intermediates and can exhibit interesting biological activities in their own right.[13]

A straightforward, transition-metal-free method for the N-difluoromethylation of pyridines utilizes readily available ethyl bromodifluoroacetate as the fluorine source.[13][14] The reaction proceeds through a two-step process involving N-alkylation followed by in situ hydrolysis and decarboxylation.[13][14]

dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Diagram 3: Two-Step Process for N-Difluoromethylation of Pyridines.

Specialized Difluoromethylating Reagents

The development of shelf-stable and versatile difluoromethylating reagents has been a major driver of progress in this field. Among these, difluoromethyl 2-pyridyl sulfone has proven to be a highly effective reagent for various transformations, including gem-difluoroolefination of carbonyl compounds.[17][18][19] Its synthesis from pyridine-2-thiol is straightforward, making it an accessible tool for synthetic chemists.[17]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for introducing a difluoromethyl group into a pyridine depends on several factors, including the desired regioselectivity, the substrate's functional group tolerance, and scalability.

| Method | Reagents | Mechanism | Advantages | Limitations |

| Radical C-H Difluoromethylation (Minisci-type) | Radical initiators (e.g., peroxides), CF₂H sources | Radical addition | Direct C-H functionalization, good for electron-deficient pyridines | Often requires strong acids, regioselectivity can be an issue without directing groups |

| Photoredox C-H Difluoromethylation | Photocatalyst, light, CF₂H source | Radical addition via SET | Mild conditions, excellent functional group tolerance, high efficiency | Can be sensitive to oxygen, requires specialized equipment |

| Copper-Catalyzed Difluoromethylation | Cu salts, CF₂H source (e.g., TMSCF₂H) | Organometallic cross-coupling | Good for pre-functionalized pyridines (e.g., halides) | Requires stoichiometric or catalytic copper, potential for metal contamination |

| N-Difluoromethylation | e.g., BrCF₂COOEt | Nucleophilic substitution | Direct functionalization of the nitrogen atom, transition-metal-free | Limited to N-functionalization |

Applications in Drug Discovery and Agrochemicals

The unique properties of the difluoromethyl group have led to its incorporation into a number of commercialized and investigational drugs and agrochemicals. The CF₂H moiety can enhance the metabolic stability of a compound by blocking sites of oxidation and can improve its binding to target enzymes through hydrogen bonding interactions.[1][2][20]

Examples of Bioactive Difluoromethylated Pyridines:

-

Pharmaceuticals: Several investigational drugs for a range of therapeutic areas, including oncology and infectious diseases, feature the difluoromethylpyridine scaffold. The ability of the CF₂H group to act as a bioisostere for key functional groups has been instrumental in their design.

-

Agrochemicals: A number of modern pesticides and herbicides utilize the difluoromethylpyridine core to achieve high efficacy and favorable environmental profiles.[21]

Experimental Protocols: Key Methodologies in Practice

To provide a practical resource for researchers, this section details representative experimental procedures for key difluoromethylation reactions.

Protocol 1: Regioselective meta-C-H Difluoromethylation of a Pyridine Derivative

This procedure is adapted from the work of Studer and coworkers for the meta-difluoromethylation of pyridines via an oxazino-pyridine intermediate.[2]

-

Synthesis of the Oxazino-Pyridine Intermediate: To a solution of the starting pyridine in a suitable solvent, add dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate. Stir the reaction mixture at room temperature until the dearomatization is complete (monitored by TLC or NMR). Purify the oxazino-pyridine intermediate by column chromatography.

-

Radical Difluoromethylation: In a reaction vessel protected from light, dissolve the purified oxazino-pyridine intermediate in a degassed solvent. Add the difluoromethyl radical precursor (e.g., a reagent that generates an electrophilic difluoromethyl radical). Irradiate the mixture with a suitable light source (e.g., blue LEDs) at a controlled temperature.

-

Rearomatization and Work-up: Upon completion of the radical addition, treat the reaction mixture with an acid (e.g., HCl) to induce rearomatization to the meta-difluoromethylated pyridine. Perform an aqueous work-up and purify the final product by column chromatography.

Protocol 2: N-Difluoromethylation of a Pyridine using Ethyl Bromodifluoroacetate

This protocol is based on a transition-metal-free method for the synthesis of N-difluoromethylated pyridinium salts.[13][14]

-

N-Alkylation: In a sealed reaction vessel, dissolve the pyridine substrate in a suitable solvent (e.g., acetonitrile). Add an excess of ethyl bromodifluoroacetate. Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours until the formation of the N-alkylated intermediate is complete.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of aqueous acid (e.g., HCl). Heat the mixture to facilitate the hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridinium salt.

-

Isolation: Remove the solvent under reduced pressure and purify the resulting N-difluoromethylated pyridinium salt, if necessary, by recrystallization or other suitable methods.

Conclusion and Future Outlook

The journey of difluoromethylated pyridines from laboratory curiosities to essential building blocks in modern chemistry has been driven by a continuous quest for milder, more efficient, and highly selective synthetic methods. The development of direct C-H functionalization strategies, particularly those enabled by photoredox catalysis and novel radical pathways, has opened up new avenues for the late-stage modification of complex molecules.

Future research in this area will likely focus on several key aspects:

-

Development of New Difluoromethylating Reagents: The design of novel, more reactive, and environmentally benign sources of the difluoromethyl group will continue to be a priority.

-

Asymmetric Difluoromethylation: The enantioselective introduction of the difluoromethyl group, particularly at stereogenic centers, remains a significant challenge and a highly desirable goal.

-

Broader Substrate Scope: Expanding the scope of current methodologies to include more complex and functionally diverse pyridine derivatives will be crucial for their application in drug discovery and materials science.

-

Mechanistic Understanding: Deeper mechanistic studies will be essential for the rational design of new catalysts and reaction conditions with improved efficiency and selectivity.

The continued innovation in the synthesis of difluoromethylated pyridines will undoubtedly fuel further discoveries in medicinal and agricultural chemistry, leading to the development of new and improved therapeutic agents and crop protection solutions.

References

- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The direct trifluoromethylation of aryl chlorides using Burton's reagent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sioc.cas.cn [sioc.cas.cn]

- 20. researchgate.net [researchgate.net]

- 21. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

A Senior Application Scientist's Guide to the Safe Handling and Application of 2-(Difluoromethyl)-5-nitropyridine

Introduction: A Chemist's Perspective on a Privileged Scaffold

In the landscape of modern drug discovery and development, heterocyclic building blocks are the cornerstone of innovation. Among these, 2-(Difluoromethyl)-5-nitropyridine has emerged as a compound of significant interest. Its architecture marries the electron-deficient, synthetically versatile nitropyridine core with the metabolically robust difluoromethyl group. The nitro group acts as a powerful electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.[1] Simultaneously, the difluoromethyl (-CHF₂) moiety serves as a bioisostere for hydroxyl or thiol groups, capable of modulating physicochemical properties such as lipophilicity, pKa, and metabolic stability, ultimately enhancing the pharmacokinetic profile of drug candidates.[2][3][4]

This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of safety data to provide a holistic understanding of the molecule's reactivity, hazards, and the causal logic behind its safe handling protocols. As scientists, our primary responsibility is to innovate safely. This document serves as a comprehensive framework to achieve that objective when working with this compound.

Section 1: Compound Identification and Physicochemical Profile

Precise identification is the foundation of chemical safety. While a specific CAS Registry Number for this compound is not consistently cited in public databases, its identity is defined by its structure. Its properties and hazards are reliably inferred from closely related and well-characterized analogs.

| Identifier | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₆H₄F₂N₂O₂ | Calculated |

| Molecular Weight | 174.11 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CN=C1C(F)F)--INVALID-LINK--[O-] | --- |

| Physical Form | Solid (inferred from analogs) | --- |

| Solubility | Slightly soluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from analogs like 2-Fluoro-5-nitropyridine.[5] |

Section 2: Comprehensive Hazard Analysis and GHS Classification

The toxicological profile of this compound is primarily driven by the reactivity of the nitropyridine ring and potential metabolic release of fluoride. Based on data from structurally similar compounds, a consistent hazard profile emerges.[6][7]

Globally Harmonized System (GHS) Classification Summary

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

|

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

|

Deciphering the Hazards:

-

Skin Irritation (H315): The electron-deficient pyridine ring can interact with nucleophilic residues in skin proteins, leading to an inflammatory response. The compound's moderate lipophilicity, enhanced by the difluoromethyl group, may facilitate dermal absorption.

-

Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation, redness, and pain.[6] The fine, potentially dusty nature of the solid requires stringent eye protection.

-

Respiratory Irritation (H335): Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and a feeling of tightness in the chest.[6] All handling of the solid compound must be performed in a well-ventilated area, preferably a chemical fume hood.

Section 3: Reactivity Profile and Thermal Stability

Understanding the reactivity of this compound is paramount for both its intended use and the prevention of unintended hazardous reactions.

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, well-ventilated).[6]

-

Synthetic Reactivity: The primary mode of reactivity is nucleophilic aromatic substitution (SNAr). The nitro group at the 5-position and the ring nitrogen work in concert to strongly activate the 2- and 4-positions towards nucleophilic attack. This makes it an excellent substrate for reactions with amines, alcohols, and thiols, which is the basis for its utility in drug synthesis.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6] These materials can lead to uncontrolled exothermic reactions or degradation of the compound.

-

Thermal Stability & Decomposition: While stable at ambient temperatures, the compound will decompose upon combustion.[6] The thermal decomposition of related energetic materials containing nitro groups can be complex, often initiating with the cleavage of C-NO₂ or N-O bonds.[8] Hazardous decomposition products include toxic fumes of:

The potential release of highly corrosive HF gas during a fire necessitates the availability of appropriate firefighting media (carbon dioxide, dry chemical powder, foam) and self-contained breathing apparatus (SCBA) for emergency responders.[6]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system designed to minimize exposure and risk at every step. Adherence to this workflow is mandatory for all personnel.

I. Pre-Operational Checks

-

Authorization: Confirm you are trained and authorized to work with this class of compounds.

-

Documentation Review: Read and understand this safety guide and the relevant Safety Data Sheets (SDS) for all reactants and solvents.

-

Engineering Control Verification:

-

Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

-

Ensure an operational safety shower and eyewash station are within a 10-second, unobstructed travel distance.[9]

-

-

PPE Assembly: Don all required Personal Protective Equipment as detailed in Section 5.

II. Experimental Protocol: Weighing and Dispensing

-

Designated Area: Conduct all manipulations of the solid compound within the certified chemical fume hood.

-

Containment: Place a weigh boat on an analytical balance inside the hood.

-

Dispensing: Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.

-

Transfer: Transfer the weighed solid directly into the reaction vessel.

-

Immediate Cleanup: Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., isopropanol or ethanol) on a wetted paper towel. Dispose of the towel and weigh boat in the designated solid hazardous waste container.

III. Post-Operational Procedures

-

Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound.

-

Waste Disposal: Segregate and dispose of all waste streams (solid and liquid) according to the procedures in Section 8.

-

PPE Removal: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination.

-

Personal Hygiene: Wash hands thoroughly with soap and water after exiting the laboratory.

Section 5: Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and is based on a thorough risk assessment of the compound's hazards.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes, dust, and aerosols, preventing serious eye irritation (H319).[6][9] |

| Hand Protection | Nitrile or neoprene gloves (minimum thickness 4 mil). | Provides a barrier against skin contact, preventing skin irritation (H315).[6] Always inspect gloves for tears before use. |

| Body Protection | Chemical-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not required when handled exclusively within a certified fume hood. | The fume hood provides primary respiratory protection. If there is a risk of aerosol or dust generation outside of a hood, a NIOSH-approved respirator (e.g., N95) is required.[9] |

Section 6: Storage and Transport

Proper storage is essential for maintaining the compound's integrity and preventing accidents.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[6] The storage location should be away from direct sunlight and heat sources.

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.

-

Segregation: Store separately from incompatible materials, particularly strong acids and oxidizing agents.[6]

-

Transport: When transporting within the facility, use a sealed, properly labeled, and chemically resistant secondary container.

Section 7: Accidental Release and Spill Management

A prompt and correct response to a spill is critical to mitigate exposure and environmental contamination.

-

Immediate Actions:

-

Alert personnel in the immediate area and evacuate if necessary.

-

If the spill is outside a fume hood, ensure the area is well-ventilated.

-

-

Personal Protection: Do not attempt cleanup without the appropriate PPE (Section 5), including respiratory protection if dust is present.

-

Spill Containment & Cleanup:

-

For small spills, gently cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels for the initial absorption.

-

Avoid creating dust.[6] If necessary, lightly moisten the absorbent material.

-

Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

-

-

Decontamination:

-

Wash the spill area thoroughly with soap and water, followed by a solvent rinse (e.g., isopropanol).

-

Collect all cleanup materials (wipes, contaminated gloves) in the hazardous waste container.

-

Section 8: Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

-

Classification: this compound and materials contaminated with it must be treated as hazardous waste.

-

Containment: Collect all waste (residual solid, contaminated consumables, and cleaning materials) in a clearly labeled, sealed, and chemically compatible container.[10] The label must include "Hazardous Waste" and the full chemical name.

-

Disposal: Arrange for disposal through a licensed and certified hazardous waste management company. Do not discharge into drains or the environment.[6] All disposal methods must comply with local, state, and federal regulations.[10]

Section 9: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-5-nitropyridine | 456-24-6 [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. aksci.com [aksci.com]

- 8. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. benchchem.com [benchchem.com]

Physical and chemical properties of C6H4F2N2O2

An In-Depth Technical Guide to the Physical and Chemical Properties of C6H4F2N2O2 Isomers: A Focus on 1,5-Difluoro-2,4-dinitrobenzene

Introduction

The molecular formula C6H4F2N2O2 represents a class of aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. These compounds, known as difluorodinitrobenzenes, are characterized by a benzene ring substituted with two fluorine atoms and two nitro groups. The positional arrangement of these substituents gives rise to several structural isomers, each with unique physical and chemical properties.[1][2][3][4][5] This guide provides a comprehensive overview of the core attributes of C6H4F2N2O2 isomers, with a primary focus on the most extensively studied and utilized isomer, 1,5-difluoro-2,4-dinitrobenzene. We will delve into its synthesis, reactivity, and applications, particularly in the realm of drug development, while also drawing comparisons to other notable isomers.

1,5-Difluoro-2,4-dinitrobenzene: A Core Compound

1,5-Difluoro-2,4-dinitrobenzene, also known as 2,4-dinitro-1,5-difluorobenzene, is a key intermediate in organic synthesis.[6] Its chemical structure, featuring two electron-withdrawing nitro groups and two electronegative fluorine atoms, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, making it a valuable building block for more complex molecules.[7]

Physical Properties

1,5-Difluoro-2,4-dinitrobenzene is typically a light yellow to light brown or white to orange crystalline powder.[6][8] It is soluble in organic solvents such as methanol.[8] A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 327-92-4 | [6][7][9][10][11][12] |

| Molecular Formula | C6H2F2N2O4 | [6][7][9][10][11][12][13] |

| Molecular Weight | 204.09 g/mol | [6][9][10][11][12][13] |

| Melting Point | 72-76 °C | [6][8][9][14] |

| Boiling Point | 306.8±37.0 °C (Predicted) | [8] |

| Density | 1.6930 g/cm³ (estimate) | [8][9] |

| Appearance | Light yellow to light brown crystalline powder | [6][8] |

| Solubility | Soluble in Methanol | [8] |

Chemical Properties and Reactivity